molecular formula C13H12N4O B4169253 5,6-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5,6-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4169253
M. Wt: 240.26 g/mol
InChI Key: AOUGLXNXGFDSGW-UHFFFAOYSA-N
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Description

“5,6-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a heterocyclic compound . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various methods. A common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridine and nitriles as starting compounds .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined by IR spectroscopy and 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The reaction products of related compounds are typically determined by IR spectroscopy and 1H and 13C NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various methods, but specific details for “5,6-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” are not available in the resources .

Mechanism of Action

While the specific mechanism of action for “5,6-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is not mentioned in the available resources, compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to have various pharmacological activities .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found wide application in drug design . Future research may focus on exploring its potential in various therapeutic areas and improving its synthesis methods .

properties

IUPAC Name

5,6-dimethyl-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-9(2)14-13-15-11(16-17(13)12(8)18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUGLXNXGFDSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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